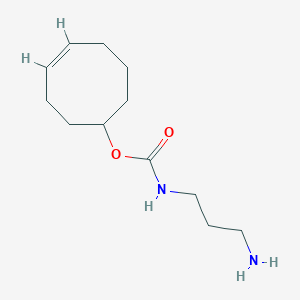

TCO-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNVKTBTNQJBEE-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175522 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799962-26-7 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of TCO-Amine in Advanced Molecular Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug development, the ability to selectively and efficiently label and conjugate biomolecules is paramount. TCO-amine (trans-cyclooctene-amine) has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling researchers to perform these modifications with exceptional precision and control within complex biological systems. This technical guide provides an in-depth exploration of this compound's core applications, detailed experimental protocols, and the quantitative data underpinning its utility.

This compound is a bifunctional molecule featuring a primary amine and a trans-cyclooctene (TCO) group.[1][2] The primary amine allows for straightforward covalent attachment to biomolecules, such as proteins, peptides, and oligonucleotides, typically by reacting with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2] The TCO group is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner.[1] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.

Core Applications in Molecular Biology

The unique properties of the TCO-tetrazine ligation make this compound a versatile reagent for a multitude of applications:

-

Bioconjugation: this compound is fundamental in creating complex bioconjugates. This includes protein-peptide conjugates, protein-oligonucleotide conjugates, and the assembly of antibody-drug conjugates (ADCs).

-

Live-Cell and In Vivo Imaging: The biocompatibility of the TCO-tetrazine reaction allows for the labeling and visualization of biomolecules in living cells and organisms without disrupting normal cellular processes.

-

Pre-targeted Therapy and Imaging: This advanced strategy involves administering a TCO-modified antibody to a target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a tetrazine-linked therapeutic agent or imaging probe is introduced, which then rapidly "clicks" onto the TCO-tagged antibody at the target site. This approach enhances the therapeutic index by minimizing off-target effects.

-

PROTACs and ADC Development: this compound and its derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), facilitating the connection of targeting moieties to therapeutic payloads.

-

Surface Modification: The amine group can be used to immobilize the TCO moiety onto surfaces, which can then be used to capture tetrazine-labeled molecules for applications in diagnostics and biomaterial science.

Quantitative Data: Reaction Kinetics and Labeling Efficiency

The efficacy of the TCO-tetrazine ligation is underscored by its rapid reaction kinetics. The second-order rate constants are among the fastest known in bioorthogonal chemistry, enabling efficient conjugation even at low reactant concentrations.

| Reactants | Rate Constant (k₂) | Conditions | Reference |

| trans-Cyclooctene (TCO) & 3,6-di(2-pyridyl)-s-tetrazine | 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| trans-Cyclooctene (TCO) & 3,6-di(2-pyridyl)-s-tetrazine | 1100 M⁻¹s⁻¹ | Methanol | |

| General TCO & Tetrazine | > 800 M⁻¹s⁻¹ | Not Specified | |

| General TCO & Tetrazine | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C | |

| TCO & Tetrazine Derivatives | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Not Specified |

Note: Reaction rates are highly dependent on the specific derivatives of TCO and tetrazine used, including their electronic properties and steric hindrance.

Key Experimental Workflows and Signaling Pathways

The utility of this compound is best understood through its experimental application. Below are diagrams illustrating common workflows.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound derivatives.

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) with a TCO-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

TCO-PEGn-NHS ester

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Methodology:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting spin column or dialysis.

-

Prepare TCO-NHS Ester Solution: Immediately before use, allow the TCO-NHS ester vial to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding quench buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction for Bioconjugation

This protocol details the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

Purified TCO-labeled protein from Protocol 1

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

-

Size-exclusion chromatography (SEC) equipment (optional, for purification)

Methodology:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Click Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein. A 1.5 to 5-fold molar excess of the tetrazine molecule over the TCO-protein is recommended to ensure a complete reaction.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.

Conclusion

This compound and its derivatives are indispensable tools in modern molecular biology, offering an unparalleled combination of speed, selectivity, and biocompatibility. The inverse-electron-demand Diels-Alder reaction with tetrazines provides a robust and efficient method for labeling and conjugating biomolecules in their native environments. From fundamental research in cellular imaging to the development of next-generation therapeutics like ADCs, the applications of this compound chemistry continue to expand, empowering researchers to probe and manipulate biological systems with ever-increasing precision.

References

introduction to TCO-amine and tetrazine ligation chemistry

An in-depth technical guide on the core principles and applications of TCO-amine and tetrazine ligation chemistry, designed for researchers, scientists, and professionals in drug development.

Introduction to Tetrazine Ligation

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of modern bioorthogonal chemistry. This ligation is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for rapid covalent bond formation even at low reactant concentrations typically found in biological systems. The reaction is highly specific, proceeding with high efficiency in complex biological media without interfering with native biochemical processes. It is characterized by its biocompatibility, as it occurs at physiological temperature and pH, and its reactants and products are generally non-toxic to cells. The reaction is also chemoselective, meaning the tetrazine and TCO groups react exclusively with each other and not with other functional groups present in biological molecules.

The this compound functional group provides a convenient handle for incorporating the TCO moiety into biomolecules. The primary amine allows for straightforward coupling to carboxylic acids, activated esters (like NHS esters), or other electrophilic groups on proteins, antibodies, or small molecules. This guide provides a technical overview of the chemistry, key experimental data, and protocols relevant to its application.

Core Chemistry and Mechanism

The reaction proceeds via a [4+2] cycloaddition mechanism where the electron-poor tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile). This is followed by a rapid retro-Diels-Alder reaction that releases dinitrogen gas, resulting in a stable dihydropyridazine product. The release of N₂ gas makes the reaction irreversible and provides a thermodynamic driving force.

A key feature of this reaction is the "click" nature, signifying its reliability, high yield, and stereospecificity. The reaction rate is significantly influenced by the substituents on both the tetrazine and the TCO rings. For instance, more electron-withdrawing groups on the tetrazine can accelerate the reaction.

Quantitative Reaction Data

The kinetics of the tetrazine-TCO ligation are a primary reason for its widespread adoption. The table below summarizes key quantitative data for this reaction, comparing it with other common bioorthogonal reactions.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Key Features |

| Tetrazine Ligation | 3-methyl-6-phenyl-1,2,4,5-tetrazine + this compound | ~1,000 - 30,000 | High | Extremely fast, irreversible (N₂ release), biocompatible. |

| Tetrazine Ligation | H-Tetrazine + this compound | ~3,300 | High | Common, commercially available variant. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1 | High | Widely used, but slower than tetrazine ligation. |

| Staudinger Ligation | Phosphine + Azide | ~0.002 | Moderate | Prone to phosphine oxide side reactions. |

Note: Reaction rates can vary significantly based on the specific structures of the tetrazine and TCO derivatives, solvent, and temperature.

Experimental Protocols

Protocol 1: General Labeling of an Amine-Containing Molecule with TCO-NHS Ester

This protocol describes the modification of a biomolecule (e.g., a protein, antibody, or amine-functionalized oligonucleotide) containing a primary amine with a TCO-NHS ester.

Materials:

-

Biomolecule with accessible primary amines (e.g., lysine residues in a protein).

-

TCO-NHS ester (e.g., TCO-PEG4-NHS ester).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the TCO-NHS ester.

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

-

Dissolve Biomolecule: Prepare a solution of the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare TCO-NHS Ester Stock: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to create a 10-100 mM stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the biomolecule solution. The optimal ratio should be determined empirically for each specific biomolecule.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Gentle mixing is recommended.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted TCO-NHS ester and byproducts by SEC (e.g., using a PD-10 desalting column) or dialysis against PBS.

-

Characterization: Confirm the incorporation of the TCO moiety using techniques like mass spectrometry (for small molecules or peptides) or by reacting the product with a tetrazine-fluorophore and analyzing via SDS-PAGE or UV-Vis spectroscopy.

Protocol 2: Tetrazine Ligation for Bioconjugation

This protocol outlines the reaction between a TCO-modified biomolecule and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or another biomolecule).

Materials:

-

TCO-modified biomolecule (from Protocol 1).

-

Tetrazine-functionalized molecule.

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Prepare Reactants: Dissolve the TCO-modified biomolecule and the tetrazine-functionalized molecule in the reaction buffer.

-

Initiate Ligation: Mix the two reactants in a 1:1 to 1:1.5 molar ratio (TCO-biomolecule to tetrazine-molecule). A slight excess of the smaller molecule (e.g., the tetrazine-dye) is often used to ensure complete labeling of the larger biomolecule.

-

Incubation: The reaction is typically complete within 5-30 minutes at room temperature. For very dilute samples, the incubation time can be extended.

-

Analysis and Purification: The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE (if one of the molecules is a protein and the other adds significant mass or a fluorescent signal). If necessary, purify the final conjugate from any excess tetrazine reagent using SEC or dialysis.

Visualizing Workflows and Pathways

The following diagrams illustrate common experimental workflows and the chemical logic of the T-amine and tetrazine ligation.

Caption: Workflow for creating a bioconjugate using this compound and tetrazine ligation.

Caption: The chemical mechanism of the inverse-electron-demand Diels-Alder reaction.

Applications in Research and Drug Development

The combination of speed, specificity, and biocompatibility has made tetrazine ligation an invaluable tool in various fields:

-

Antibody-Drug Conjugates (ADCs): The ligation is used for site-specific conjugation of cytotoxic drugs to antibodies. This allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADC products.

-

Live-Cell Imaging: Researchers can pre-label cell surface proteins with a TCO-modified antibody or ligand and then introduce a tetrazine-fluorophore for imaging. This two-step approach minimizes the time the fluorescent probe is in circulation, reducing background signal.

-

PET Imaging: TCO-modified antibodies can be administered to a subject, allowed to accumulate at a target site (e.g., a tumor), and then a radiolabeled tetrazine can be injected for positron emission tomography (PET) imaging. The rapid reaction kinetics and fast clearance of the small tetrazine probe enhance image contrast.

-

Hydrogel Formation: This chemistry can be used to crosslink polymers to form hydrogels in situ for applications in tissue engineering and controlled drug release.

Conclusion

The ligation between this compound derivatives and tetrazines represents one of the fastest and most specific bioorthogonal reactions available to date. Its utility in creating complex bioconjugates, from ADCs to imaging agents, is well-established. By providing a robust and versatile chemical tool, this reaction continues to empower innovation in chemical biology, drug discovery, and materials science. The straightforward protocols and predictable nature of the reaction make it accessible to a broad range of scientists, driving further discoveries and applications.

Introduction: Clarifying "TCO-amine" vs. TCO-Tetrazine Chemistry

An In-depth Technical Guide to TCO-Tetrazine Bioorthogonal Labeling

In the field of bioorthogonal chemistry, the term "TCO labeling" almost invariably refers to the reaction between a trans-cyclooctene (TCO) and a tetrazine derivative. This reaction, a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptionally fast kinetics and high specificity, making it a cornerstone of modern chemical biology.

While molecules bearing TCO or tetrazine moieties may also contain amine functional groups (e.g., for linking to proteins or probes), the core bioorthogonal ligation does not occur directly between TCO and an amine. The TCO-amine reaction is not a recognized bioorthogonal pair due to its lack of speed and specificity under physiological conditions. This guide will, therefore, focus on the principles and applications of the highly efficient and widely used TCO-tetrazine ligation.

The Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The TCO-tetrazine ligation is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and a strained, electron-rich dienophile (the TCO). The inherent ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and physiological temperatures without the need for a catalyst.

The reaction is highly specific; neither TCO nor tetrazine moieties react appreciably with other functional groups found in biological systems, ensuring that the labeling is confined to the intended targets. Upon reaction, they form a stable dihydropyridazine product, releasing dinitrogen gas in the process.

understanding the reactivity of trans-cyclooctene amine

An In-depth Technical Guide to the Reactivity of Trans-Cyclooctene Amine for Researchers, Scientists, and Drug Development Professionals.

Introduction

Trans-cyclooctene (TCO) has emerged as a cornerstone of bioorthogonal chemistry, enabling highly specific and efficient chemical transformations within complex biological systems.[1] Its remarkable reactivity is primarily harnessed through the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazine (Tz) partners.[1] This reaction is distinguished by its exceptionally fast kinetics, biocompatibility, and the absence of a need for cytotoxic catalysts.[2][3]

The "amine" functionality associated with trans-cyclooctene is pivotal for its practical application. TCO derivatives are often synthesized with a primary amine group (TCO-amine) or as amine-reactive reagents (e.g., TCO-NHS esters). The this compound can be conjugated to molecules bearing activated carboxylic acids, while TCO-NHS esters react efficiently with primary amines, such as the lysine residues on proteins. This versatility allows for the stable, covalent attachment of the reactive TCO moiety to a wide array of biomolecules, including proteins, peptides, and nucleic acids, priming them for subsequent ligation with a tetrazine-functionalized probe. This guide provides a comprehensive overview of the core reactivity, quantitative kinetic data, stability considerations, and detailed experimental protocols relevant to the application of trans-cyclooctene amine in research and drug development.

Core Reactivity: The TCO-Tetrazine Ligation

The defining reaction of trans-cyclooctene in bioorthogonal chemistry is its [4+2] cycloaddition with a tetrazine derivative. This IEDDA reaction is exceptionally rapid due to the high ring strain of the trans-cyclooctene double bond, which acts as a potent dienophile. The reaction proceeds in two main steps: an initial cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, irreversibly driving the reaction forward. This clean reaction profile is highly advantageous for in vitro and in vivo applications.

Quantitative Analysis of Reactivity

The ligation of TCO and tetrazine is among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) spanning from 10³ to over 10⁶ M⁻¹s⁻¹. This rapid kinetic profile allows for efficient labeling at low, micromolar concentrations, which is critical for applications in living systems. The reactivity is influenced by the specific structures of both the TCO and tetrazine derivatives. For instance, increased conformational strain in the TCO ring, as seen in s-TCO and d-TCO derivatives, can dramatically increase reaction rates. Similarly, electron-withdrawing substituents on the tetrazine ring enhance its reactivity.

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| TCO conjugated to CC49 mAb | [¹¹¹In]In-labeled-Tz | (1.3 ± 0.08) x 10⁴ | PBS, 37 °C | |

| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine | (1.5 ± 0.08) x 10⁵ | Not specified | |

| Axial trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine | (7.0 ± 0.2) x 10⁴ | Not specified | |

| Water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine | (3.3 ± 0.04) x 10⁶ | 25 °C | |

| Dioxolane-fused d-TCO (syn) | Water-soluble 3,6-dipyridyl-s-tetrazine | (3.66 ± 0.15) x 10⁵ | Water, 25 °C | |

| Dioxolane-fused d-TCO (anti) | Water-soluble 3,6-dipyridyl-s-tetrazine | (3.18 ± 0.03) x 10⁵ | Water, 25 °C | |

| Standard TCO | 3,6-di(2-pyridyl)-s-tetrazine | ~2 x 10³ | 9:1 MeOH:water | |

| PeptoBrush (30% TCO) | Lipophilic Tetrazine (15) | ~7.5 x 10⁵ | PBS |

Stability and Functional Group Tolerance

While highly reactive towards tetrazines, the TCO functional group remains stable in aqueous buffered media for extended periods (weeks at 4°C, pH 7.5). However, two key stability challenges must be considered for experimental design.

-

Isomerization : The strained trans isomer of cyclooctene can isomerize to the more stable but unreactive cis isomer. This process can be catalyzed by thiols or transition metals bound to serum proteins, which is a critical consideration for in vivo studies. The stability towards isomerization varies between different TCO derivatives.

-

Hydrophobic Masking : When conjugated to large biomolecules like monoclonal antibodies (mAbs), the hydrophobic TCO moiety can bury itself within the protein structure, rendering it inaccessible for reaction with tetrazine. This "masking" effect can dramatically reduce labeling efficiency. Research has shown that incorporating a hydrophilic polyethylene glycol (PEG) linker between the TCO and the biomolecule can effectively prevent this interaction, preserving TCO reactivity.

| Condition | Observation | Implication | Reference(s) |

| Aqueous Buffer (pH 7.5, 4°C) | Stable for weeks. | Suitable for standard bioconjugation and storage. | |

| Human Serum | Slow deactivation (25% in 24h) via trans-to-cis isomerization. | Limits the time window for in vivo pretargeting applications. | |

| High Thiol Concentration | Isomerization is promoted. | Caution needed in reducing environments. | |

| Antibody Conjugation | TCO can be "masked" by hydrophobic interactions. | May lead to low reactivity and labeling efficiency. | |

| Antibody Conjugation with PEG linker | Reactivity is restored. | PEG linkers prevent masking and improve labeling. |

Experimental Protocols

Protocol 1: Protein Labeling via TCO-NHS Ester

This protocol outlines the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) with a TCO-NHS ester.

Methodology:

-

Buffer Exchange : The protein of interest (1-5 mg/mL) must be in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the protein is in a buffer like Tris or glycine, a buffer exchange is required using a desalting spin column or dialysis.

-

Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

-

Purification : Remove excess, unreacted TCO reagent by desalting the labeled protein using a spin column or dialysis. The TCO-labeled protein is now ready for tetrazine ligation.

Protocol 2: Tetrazine Ligation and Analysis

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorophore).

Methodology:

-

Prepare Solutions : Have the purified TCO-labeled protein in a suitable buffer (e.g., PBS). Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.

-

Ligation Reaction : Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine-fluorophore to the TCO-labeled protein solution.

-

Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

-

Purification : If necessary, remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.

-

Analysis : The resulting conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging to confirm successful labeling.

Protocol 3: Kinetic Analysis via Stopped-Flow Spectrophotometry

This protocol outlines the determination of the second-order rate constant (k₂) for a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's absorbance over time.

Methodology:

-

Instrument Setup : Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the experimental temperature (e.g., 25°C or 37°C).

-

Sample Preparation : Prepare a solution of the tetrazine in the desired buffer. Prepare several solutions of the TCO derivative at varying concentrations, ensuring at least a 10-fold excess compared to the tetrazine concentration to establish pseudo-first-order conditions.

-

Data Acquisition : Load the tetrazine and one of the TCO solutions into separate syringes. Rapidly mix the reactants in the observation cell and immediately begin recording the absorbance decay at the tetrazine's λ_max (typically 510-550 nm) over time. Collect several replicate runs.

-

Data Analysis :

-

Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for that specific TCO concentration.

-

Repeat for all TCO concentrations.

-

Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.

-

The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.

-

Applications in Research and Drug Development

The unique characteristics of the TCO-tetrazine ligation have made it an invaluable tool across various biomedical fields.

-

Live-Cell Imaging : The reaction's biocompatibility and fast kinetics are ideal for labeling specific biomolecules in living cells with minimal perturbation, enabling dynamic imaging studies.

-

Pretargeted Imaging and Therapy : This powerful strategy involves a two-step approach. First, a TCO-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a small, rapidly clearing tetrazine-linked imaging agent or therapeutic payload is administered, which "clicks" with the pre-localized antibody, improving target-to-background ratios and reducing off-target toxicity.

-

Antibody-Drug Conjugates (ADCs) : TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, offering a more homogenous and potentially more effective alternative to traditional ADC production methods.

-

Click-to-Release Systems : Cleverly designed TCO or tetrazine linkers can be engineered to release a payload (e.g., a drug) upon completion of the IEDDA reaction. This provides a mechanism for targeted, bioorthogonal drug activation at a specific site of action.

Conclusion

The reactivity of trans-cyclooctene, particularly when functionalized as this compound or amine-reactive derivatives, represents one of the most powerful tools in modern chemical biology and drug development. Its ligation with tetrazines offers an unparalleled combination of speed, selectivity, and biocompatibility. While challenges such as in vivo isomerization and hydrophobic masking exist, ongoing research into novel TCO scaffolds and linker technologies continues to expand the utility of this remarkable reaction. For researchers and drug developers, a thorough understanding of the kinetics, stability, and experimental protocols associated with TCO-tetrazine chemistry is essential for leveraging its full potential in creating next-generation diagnostics and therapeutics.

References

An In-depth Technical Guide to TCO-amine Hydrochloride: Chemical Properties and Stability

Introduction

Trans-cyclooctene (TCO)-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for researchers in drug development, molecular imaging, and diagnostics.[1][2] As an amine-functionalized derivative of TCO, it serves as a building block for conjugating the reactive TCO moiety to biomolecules or surfaces.[3][4] The primary amine group can be readily coupled with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids using activators like EDC, forming a stable amide bond.[1]

The defining feature of TCO-amine is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners. This "click chemistry" reaction is exceptionally fast, highly specific, and can proceed under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems, including live-cell imaging. The hydrochloride salt form of this compound enhances its aqueous solubility and improves its stability for handling and storage.

This guide provides a detailed overview of the chemical properties, stability, and common experimental protocols for this compound hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound hydrochloride are summarized below. These data are essential for accurate preparation of stock solutions, determining reaction stoichiometry, and for the characterization of resulting conjugates.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂N₂O₂ · HCl | |

| Molecular Weight | 262.78 g/mol | |

| Appearance | White solid or solid | |

| Purity | ≥95% or ≥97% (HPLC) | |

| Solubility | Soluble in DMF (Dimethylformamide) | |

| Functional Group | Primary Amine | |

| Reactive Moiety | trans-cyclooctene (TCO) | |

| InChI Key | GIYQQURLGCGUKK-TYYBGVCCSA-N | |

| SMILES String | O=C(NCCCN)OC1CCC/C=C/CC1.[H]Cl |

Stability and Storage

The stability of this compound hydrochloride is a critical consideration for its effective use. The strained trans-isomer of the cyclooctene ring is prone to isomerization to the more stable but non-reactive cis-cyclooctene (CCO) form. Proper storage is therefore crucial to maintain the reactivity of the compound.

| Condition | Recommendation | Rationale | Source(s) |

| Long-Term Storage | Store at -20°C for months to years. | Minimizes thermal degradation and isomerization to the inactive CCO form. | |

| Short-Term Storage | Store at 0-4°C for days to weeks. | Suitable for temporary storage between experiments. | |

| Handling | Keep in a dry, cool, and well-ventilated place. Shipped at ambient temperature. | The compound is stable for short periods at ambient temperature. | |

| Shelf Life | >2 years if stored properly. Expiration may be noted as 24 months upon receiving. | Indicates the expected duration of reactivity when stored under ideal conditions. | |

| Key Instability | The TCO moiety can isomerize to the unreactive cis-cyclooctene (CCO). | The high ring strain of the trans-isomer is the driving force for this process. |

Experimental Protocols

The utility of this compound hydrochloride is realized through two primary reaction steps: first, the conjugation of the TCO moiety to a molecule of interest via its amine handle, and second, the bioorthogonal click reaction with a tetrazine.

1. Protocol for Labeling a Carboxyl-Containing Molecule with this compound

This protocol describes a general method for conjugating this compound to a protein or other molecule containing available carboxylic acid groups, often activated as NHS esters.

-

Materials:

-

This compound hydrochloride

-

Molecule to be labeled (e.g., protein with an NHS ester)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment for purification

-

-

Procedure:

-

Prepare the Molecule: Buffer exchange the protein or molecule to be labeled into the amine-free reaction buffer at a concentration of 1-5 mg/mL.

-

Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound hydrochloride (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a molar excess (e.g., 20-fold) of the this compound solution to the protein solution. Incubate the reaction for 1 hour at room temperature.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 5-10 minutes.

-

Purification: Remove excess, unreacted this compound hydrochloride and quenching buffer components by using a desalting spin column or through dialysis against an appropriate buffer. The resulting TCO-labeled molecule is now ready for the click reaction.

-

2. Protocol for Bioorthogonal TCO-Tetrazine Click Reaction

This protocol outlines the rapid and selective IEDDA reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.

-

Materials:

-

Purified TCO-labeled molecule (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., a fluorescent probe, a drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Prepare Reactants: Prepare the TCO-containing molecule in the desired reaction buffer.

-

Initiate Click Reaction: Add the tetrazine-containing molecule to the solution of the TCO-containing molecule. A slight molar excess (e.g., 1.05 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-labeled molecule.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or at 4°C for 30 minutes to 2 hours. The reaction kinetics are very rapid, and ligation is often complete within this timeframe at micromolar concentrations.

-

Analysis/Purification: The resulting conjugate can be used directly or purified if necessary (e.g., by size exclusion chromatography) to remove any excess tetrazine reagent.

-

Visualized Workflows and Stability

Logical Workflow for this compound Conjugation and Labeling

The following diagram illustrates the sequential workflow for utilizing this compound hydrochloride, from initial conjugation to the final bioorthogonal reaction.

Caption: Workflow for this compound conjugation and subsequent bioorthogonal labeling.

Stability and Isomerization Pathway

This diagram illustrates the critical stability consideration for this compound, its isomerization from the reactive trans form to the inactive cis form.

Caption: Isomerization of reactive this compound to its inactive CCO form.

References

The Strategic Application of TCO-Amine in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a pressing need for more precise and efficient drug delivery platforms. Among the innovative chemical tools shaping this field, TCO-amine and its derivatives have emerged as pivotal components in the construction of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the applications of this compound, leveraging the principles of bioorthogonal chemistry to enhance the therapeutic index of a wide range of pharmaceuticals. Herein, we present a comprehensive overview of the core chemistry, quantitative performance metrics, detailed experimental protocols, and the underlying workflows of this compound-based drug delivery strategies.

The Core Chemistry: this compound and the Inverse-Electron-Demand Diels-Alder Reaction

This compound is a heterobifunctional linker molecule that lies at the heart of many modern bioconjugation strategies. It features two key functional groups:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) reaction.

-

Primary Amine (-NH₂): A versatile functional group that allows for the covalent attachment of a wide array of molecules, including therapeutic agents, antibodies, and imaging agents, often through the formation of stable amide bonds.[1][2]

The power of this compound in drug delivery stems from its participation in the IEDDA "click" reaction with a 1,2,4,5-tetrazine (Tz) derivative. This reaction is characterized by:

-

Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, enabling efficient conjugation even at low concentrations.[3]

-

High Specificity and Bioorthogonality: The TCO and tetrazine groups react selectively with each other, even in the complex milieu of biological systems, without interfering with native functional groups.

-

Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.

These features make the TCO-tetrazine ligation an ideal tool for constructing and triggering drug delivery systems in vitro and in vivo.

Quantitative Performance of this compound Based Drug Delivery Systems

The efficacy of a drug delivery system is ultimately determined by its quantitative performance. The following tables summarize key data from various studies on this compound-based platforms, providing a comparative look at their capabilities.

Table 1: In Vivo Performance of Pretargeted Drug Delivery Systems Utilizing TCO-Functionalized Antibodies

| Antibody-TCO Construct | Radiolabeled Tetrazine Probe | Tumor Model | Tumor Uptake (%ID/g at time) | Tumor-to-Muscle Ratio (at time) | Reference |

| 5B1-TCO (anti-CA19.9) | ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic Cancer Xenograft | 16.8 ± 3.9 (120 h) | >15:1 (120 h) | |

| CC49-TCO (anti-TAG72) | ¹¹¹In-DOTA-Tz | Colon Cancer Xenograft | 4.2 (3 h) | 13.1 (3 h) | |

| A33-TCO | ⁶⁴Cu-Tz-Bn-NOTA | Colon Cancer Xenograft | Not specified | Comparable to direct labeling | |

| THIOMAB-TCO (anti-HER2) | ¹¹¹In-DOTA-Tz | Breast Cancer Xenograft (HER2+) | 1.02 (24 h) | ~2.6-fold higher than HER2- | |

| U36-TCO (anti-CD44v6) | ⁸⁹Zr-DFO-PEG₅-Tz | Head-and-Neck Squamous Cell Carcinoma | 1.5 ± 0.2 (72 h) | 23.49 ± 6.22 (24 h post-tracer) |

%ID/g = percentage of injected dose per gram of tissue

Table 2: Influence of PEG Spacer Length on the Properties of TCO-Containing Drug Delivery Systems

| System | PEG Spacer Length | Key Finding | Reference |

| Antibody-based nanocarrier | 0.65 kDa vs. 2 kDa vs. 5 kDa | Shorter PEG length (0.65 kDa) showed the best targeting in a dendritic cell line, highlighting that optimal PEG length can be cell-type specific. | |

| Tetrazine linker for ADC | PEG4 vs. PEG8 vs. PEG12 | Increasing PEG length can modulate hydrophilicity, drug-to-antibody ratio (DAR), and in vivo performance. | |

| General ADC linkers | PEG8 and PEG12 | ADCs with PEG8 and PEG12 spacers showed minimal effects on reticulocytes, platelets, and liver enzymes compared to shorter or no PEG spacers. | |

| Antagonistic Bombesin analog | Mini-PEG linkers | PEGylation can enhance clearance kinetics and switch the elimination pathway from hepatic to renal. |

Table 3: Click-to-Release Kinetics and Efficacy

| TCO-Prodrug | Activator | Release Profile | In Vitro Efficacy (Cell Line) | EC₅₀ | Reference |

| TCO-Doxorubicin | Ac₄ManNTz (tetrazine) | >90% release within 4 hours | Tetrazine-labeled cancer cells | ~10-fold more selective for labeled cells | |

| TCO-MMAE ADC | TCO Activator | Not specified | LS174T | 0.67 nM | |

| TCO-MMAE ADC | No Activator | No release | LS174T | >100 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in drug delivery research.

Protocol 1: Antibody Conjugation with TCO-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Monoclonal antibody (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO to a concentration of 10 mM.

-

Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer to a final concentration of 10-20% (v/v). b. Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the Degree of Labeling (DOL) by reacting the TCO-modified antibody with a tetrazine-fluorophore and measuring the absorbance, or by using mass spectrometry (MALDI-TOF or LC-MS).

Protocol 2: In Vitro Cytotoxicity Assay of a "Click-to-Release" ADC

This protocol assesses the potency of a TCO-caged prodrug ADC that releases its payload upon reaction with a tetrazine activator.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

TCO-caged ADC

-

Tetrazine activator molecule

-

Control compounds (e.g., unconjugated drug, ADC without activator)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the TCO-caged ADC, tetrazine activator, and control compounds in cell culture medium.

-

Treatment: a. For the experimental group, add the tetrazine activator to the cells, followed by the addition of the TCO-caged ADC at various concentrations. b. For control groups, treat cells with the TCO-caged ADC alone, the tetrazine activator alone, or the unconjugated drug.

-

Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-96 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: a. Normalize the data to untreated control cells. b. Plot the cell viability versus the logarithm of the drug concentration. c. Calculate the EC₅₀ (half-maximal effective concentration) for each condition using a suitable curve-fitting software.

Visualizing the Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key applications and mechanisms of this compound in drug delivery.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound chemistry.

Caption: Workflow of pretargeted drug delivery using this compound and tetrazine chemistry.

Caption: The "Click-to-Release" mechanism for prodrug activation.

Caption: TCO-based hydrogel system for triggered drug delivery.

Caption: Simplified signaling pathway for the tubulin inhibitor MMAE, a common ADC payload.

Conclusion

This compound has proven to be a cornerstone of modern drug delivery research, offering a robust and versatile chemical handle for the construction of highly engineered therapeutic systems. The unparalleled kinetics and biocompatibility of the TCO-tetrazine ligation enable a wide range of applications, from targeted antibody-drug conjugates and pretargeting strategies to stimuli-responsive hydrogels and prodrug activation. The data and protocols presented in this guide underscore the power of this technology and provide a solid foundation for researchers and drug developers to design and evaluate the next generation of targeted therapies. As our understanding of the nuances of linker technology, such as the impact of PEG spacers, continues to grow, so too will the potential for this compound-based systems to address some of the most pressing challenges in medicine.

References

Methodological & Application

Application Notes and Protocols for TCO-Amine Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a trans-cyclooctene (TCO) moiety to a protein via amine coupling, followed by a bioorthogonal click reaction with a tetrazine-labeled molecule. This method is widely used for site-specific protein labeling, enabling applications such as in vivo imaging, the creation of antibody-drug conjugates (ADCs), and the development of sensitive bioconjugates.[1]

The protocol is based on the inverse-electron-demand Diels-Alder cycloaddition between a TCO group and a tetrazine (Tz), a reaction known for its exceptional kinetics and high selectivity, allowing for precise conjugation in complex biological environments without the need for a cytotoxic copper catalyst.[1][2][3]

Principle of TCO-Amine Protein Conjugation

The conjugation process occurs in two primary steps:

-

Protein Modification: The protein of interest is functionalized with a TCO group. This is typically achieved by reacting the primary amines on the protein, such as the side chain of lysine residues, with a TCO-N-hydroxysuccinimide (NHS) ester.[1]

-

Bioorthogonal Click Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine. This "click" reaction is highly efficient and forms a stable covalent bond.

Quantitative Data Summary

The following tables summarize key quantitative parameters for TCO-tetrazine click chemistry to aid in experimental design.

Table 1: Reaction Kinetics and Efficiency

| Parameter | Value | Notes |

| Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ | Exceptionally fast kinetics for a bioorthogonal reaction. |

| Conjugation Efficiency | > 99% | Achievable under mild buffer conditions. |

| Reaction Time (Labeling) | 1 hour | For TCO-NHS ester reaction with protein at room temperature. |

| Reaction Time (Click) | 30 - 120 minutes | For TCO-protein and tetrazine-molecule reaction at room temperature. |

| Reactant Concentration | 5 - 10 µM | Effective even at low concentrations. |

Table 2: Recommended Reagent Concentrations and Ratios

| Reagent | Recommended Concentration/Ratio | Purpose |

| Protein Concentration | 1 - 5 mg/mL | For efficient labeling with TCO-NHS ester. |

| TCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Freshly prepared before use. |

| Molar Excess of TCO-NHS Ester | 20-fold over protein | To ensure efficient labeling of primary amines. |

| Quenching Buffer (e.g., Tris-HCl) | 50 - 100 mM (final concentration) | To stop the NHS ester reaction. |

| Molar Ratio of Tetrazine to TCO-protein | 1.05 - 1.5 molar equivalents of tetrazine | For the subsequent click reaction. |

Experimental Protocols

Part 1: TCO-Labeling of Proteins via Amine Coupling

This protocol details the modification of a protein with a TCO moiety using a TCO-NHS ester.

Materials and Reagents:

-

Protein of interest

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Do not use buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or dialysis equipment for purification

Protocol:

-

Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the reagent to come to room temperature before opening to avoid condensation.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The purified TCO-labeled protein can be stored at 4°C.

Part 2: Bioorthogonal Click Reaction with a Tetrazine-Labeled Molecule

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials and Reagents:

-

Purified TCO-labeled protein (from Part 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 6.0-9.0)

-

Size-exclusion chromatography (SEC) equipment (optional, for purification)

Protocol:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to the TCO-labeled protein.

-

Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature or 37°C. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purification (Optional): If necessary, the final protein conjugate can be purified from unreacted starting materials using size-exclusion chromatography.

Visualized Workflows and Pathways

References

Application Notes: Antibody Labeling with TCO-amine via EDC/Sulfo-NHS Chemistry for Immunoassays

Introduction

The development of highly sensitive and specific immunoassays relies on the precise and stable conjugation of signaling molecules to antibodies. Bioorthogonal chemistry offers a powerful toolkit for this purpose, enabling reactions to proceed with high efficiency and selectivity in complex biological environments. Among the most prominent bioorthogonal reactions is the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction is prized for its exceptionally fast kinetics (up to 10⁶ M⁻¹s⁻¹), allowing for rapid labeling under physiological conditions without the need for cytotoxic catalysts like copper.[1][3][4]

This application note provides a detailed protocol for labeling antibodies with TCO-amine. This method introduces the TCO functional group onto the antibody, preparing it for subsequent, rapid conjugation to a tetrazine-modified reporter molecule (e.g., an enzyme, fluorophore, or radiolabel) in an immunoassay context. The labeling strategy targets the antibody's native carboxyl groups (-COOH), found on aspartic and glutamic acid residues. These groups are activated using a two-step carbodiimide crosslinking chemistry involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC first activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of Sulfo-NHS converts it into a more stable, amine-reactive Sulfo-NHS ester. This two-step process improves coupling efficiency and reduces the risk of undesirable protein cross-linking. The stable ester then efficiently reacts with the primary amine of this compound to form a stable amide bond, covalently linking the TCO moiety to the antibody.

Chemical Labeling Pathway

The diagram below illustrates the two-step chemical pathway for conjugating this compound to an antibody's carboxyl groups using EDC and Sulfo-NHS.

Caption: Chemical pathway for antibody labeling with this compound using EDC/Sulfo-NHS.

Detailed Experimental Protocol

This protocol provides a general method for labeling antibodies with this compound. Optimization may be required depending on the specific antibody and desired degree of labeling (DOL).

Materials and Reagents

-

Antibody: Purified antibody at 2-5 mg/mL. Must be in an amine-free and carboxyl-free buffer.

-

This compound: (e.g., TCO-PEG4-Amine)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5.

-

Purification Columns: Desalting columns with an appropriate molecular weight cutoff (MWCO), such as Zeba™ Spin Desalting Columns (40K MWCO).

Antibody and Reagent Preparation

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. Perform a buffer exchange into PBS using a desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.

-

Reagent Stock Preparation: Prepare stock solutions immediately before use, as EDC and Sulfo-NHS are moisture-sensitive.

-

EDC Stock: Dissolve EDC in chilled Activation Buffer to a final concentration of 10 mg/mL.

-

Sulfo-NHS Stock: Dissolve Sulfo-NHS in chilled Activation Buffer to a final concentration of 10 mg/mL.

-

This compound Stock: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for this compound antibody labeling.

Caption: Step-by-step experimental workflow for antibody conjugation with this compound.

Two-Step Labeling Procedure

-

Activation of Antibody:

-

Transfer the required amount of prepared antibody to a reaction tube.

-

Add Activation Buffer (MES, pH 6.0) to dilute the antibody to a final concentration of approximately 1-2 mg/mL.

-

Add the freshly prepared EDC and Sulfo-NHS solutions to the antibody. Refer to the table below for recommended molar excess.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Add the calculated volume of this compound stock solution to the activated antibody.

-

Note: The addition of this compound may require a pH adjustment. For optimal reaction with the NHS-ester, the pH should be between 7.2 and 8.5. If the volume of MES buffer from the activation step is significant, consider adding PBS (pH 7.5) or adjusting the pH accordingly.

-

Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction and hydrolyze any remaining NHS-esters, add Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature.

-

Purification of the TCO-Labeled Antibody

-

Remove excess, unreacted this compound and reaction byproducts using a desalting column (e.g., Zeba or PD-10).

-

Equilibrate the column with PBS (pH 7.4) according to the manufacturer's instructions.

-

Apply the reaction mixture to the column and centrifuge (for spin columns) or collect fractions (for gravity-flow columns).

-

The purified TCO-labeled antibody will be in the eluate. Measure the protein concentration using A280 absorbance.

Characterization

The Degree of Labeling (DOL), or the average number of TCO molecules per antibody, can be determined. A common method involves reacting a known amount of the purified TCO-antibody with an excess of a tetrazine-fluorophore conjugate (e.g., Tz-FITC). After removing the unreacted Tz-fluorophore, the DOL can be calculated from the absorbance measurements of the protein (A280) and the fluorophore.

Quantitative Data and Troubleshooting

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value / Range | Notes | Source(s) |

| Antibody Concentration | 2 - 5 mg/mL | Higher concentrations can improve labeling efficiency. | |

| Activation Buffer pH | 6.0 | Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups. | |

| Conjugation Buffer pH | 7.2 - 8.5 | Efficiently reacts the Sulfo-NHS ester with the primary amine of this compound. | |

| Molar Excess (EDC:Ab) | 20-fold to 100-fold | Must be optimized; start with a lower ratio to avoid over-modification. | |

| Molar Excess (Sulfo-NHS:Ab) | 20-fold to 100-fold | Typically used in equimolar or slight excess to EDC. | |

| Molar Excess (this compound:Ab) | 5-fold to 30-fold | Start with a 10- to 20-fold excess and optimize for desired DOL. | |

| Incubation Time (Activation) | 15 minutes | Sufficient to generate the stable Sulfo-NHS ester. | |

| Incubation Time (Conjugation) | 2 hours at RT or Overnight at 4°C | Longer incubation can increase labeling efficiency. | |

| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at room temperature. |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) | Source(s) |

| Low Degree of Labeling (DOL) | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Presence of competing amine/carboxyl groups in the antibody buffer. 3. Insufficient molar excess of reagents. 4. Sub-optimal reaction pH. | 1. Prepare fresh EDC and Sulfo-NHS solutions immediately before use. 2. Ensure thorough buffer exchange of the antibody into an appropriate amine- and carboxyl-free buffer. 3. Increase the molar excess of EDC/Sulfo-NHS and/or this compound. 4. Verify the pH of the activation (pH 6.0) and conjugation (pH 7.2-8.5) steps. | |

| Antibody Precipitation / Aggregation | 1. Over-labeling of the antibody, leading to changes in protein conformation and solubility. 2. High concentration of organic solvent (e.g., DMSO) from reagent stocks. | 1. Reduce the molar excess of the labeling reagents to achieve a lower DOL. 2. Use this compound with a hydrophilic PEG spacer to improve conjugate solubility. 3. Ensure the volume of DMSO added is less than 10% of the total reaction volume. | |

| Reduced Antibody Activity | 1. Labeling of critical aspartic/glutamic acid residues within the antigen-binding site (paratope). | 1. Reduce the molar excess of EDC/Sulfo-NHS and this compound to lower the DOL. 2. Consider alternative labeling strategies that target other sites, such as lysine residues (via TCO-NHS ester) or sulfhydryl groups, if activity is compromised. |

References

Application Notes and Protocols for TCO-Amine Live-Cell Imaging with Tetrazine Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering a powerful tool for the specific and efficient labeling of biomolecules in their native environment.[1][2] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2] These features make the TCO-tetrazine ligation ideal for a wide range of applications in live-cell imaging, including tracking intracellular molecules, visualizing cell-surface receptors, and super-resolution microscopy.[3]

A key advantage of this system is the availability of fluorogenic tetrazine-dye conjugates. In these probes, the tetrazine moiety quenches the fluorescence of the conjugated dye. Upon reaction with a TCO-tagged biomolecule, this quenching is relieved, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for wash-free imaging, reducing background fluorescence and improving the signal-to-noise ratio, which is particularly beneficial for imaging dynamic processes in living cells.

This document provides detailed protocols for labeling live cells with TCO-amine and a selection of fluorogenic tetrazine dyes, along with quantitative data to aid in experimental design.

Data Presentation

Table 1: Reaction Kinetics of Selected TCO-Tetrazine Pairs

The rate of the TCO-tetrazine ligation is described by the second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of substituents on both the TCO and tetrazine can significantly influence the reaction rate.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| TCO | 3-H-6-phenyl-Ts | 30,000 | |

| TCO | 3-Me-6-phenyl-Ts | 2,000 | |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | |

| sTCO (strained TCO) | 3-Me-6-Ph-Tetrazine | 23,800 |

Table 2: Properties of Common Fluorogenic Tetrazine Dyes

The selection of a tetrazine dye depends on the specific application, considering factors such as cell permeability, fluorescence turn-on ratio, and spectral properties.

| Tetrazine Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Turn-On Ratio | Cell Permeability | Reference |

| ATTO488-Me-Tet | 501 | 523 | ~15-40 | Permeable | |

| ATTO532-Me-Tet | 532 | 552 | ~10 | Permeable | |

| SiR-H-Tet | 652 | 672 | ~10 | Permeable | |

| TMR-HDye | 555 | 580 | High | Permeable | |

| SiR-HDye | 652 | 672 | High | Permeable | |

| H-Tet-Cy5 | 649 | 666 | - | Impermeable |

Experimental Protocols

Protocol 1: Cell-Surface Protein Labeling

This protocol describes the labeling of cell-surface proteins that have been modified to incorporate a this compound, for example, through metabolic labeling with a TCO-modified amino acid or sugar.

Materials:

-

Live cells expressing the TCO-tagged protein of interest, cultured on glass-bottom dishes.

-

This compound (e.g., TCO-lysine) incorporated into the target protein.

-

Cell-impermeable fluorogenic tetrazine dye (e.g., H-Tet-Cy5) stock solution (1 mM in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.

-

Tetrazine Labeling: a. Prepare a working solution of the cell-impermeable tetrazine dye in pre-warmed complete cell culture medium. The final concentration may range from 1-10 µM. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the tetrazine dye working solution to the cells. d. Incubate for 10-30 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium.

-

Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Protocol 2: Intracellular Protein Labeling

This protocol is for labeling intracellular proteins tagged with a this compound, typically achieved through genetic code expansion technology.

Materials:

-

Live cells expressing the TCO-tagged intracellular protein of interest, cultured on glass-bottom dishes.

-

This compound (e.g., TCO-lysine) incorporated into the target protein.

-

Cell-permeable fluorogenic tetrazine dye (e.g., SiR-H-Tet) stock solution (1 mM in DMSO).

-

Complete cell culture medium.

-

PBS, pH 7.4.

-

Live-cell imaging medium.

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency on glass-bottom dishes.

-

Tetrazine Labeling: a. Prepare a working solution of the cell-permeable tetrazine dye in pre-warmed complete cell culture medium. A final concentration of 1-5 µM is a good starting point. b. Remove the culture medium and add the tetrazine dye working solution to the cells. c. Incubate for 15-60 minutes at 37°C in a CO₂ incubator. Optimal incubation time will depend on the specific protein and cell type.

-

Washing (Wash-Free Imaging Option): a. For fluorogenic dyes with a high turn-on ratio, a wash step may not be necessary, and cells can be imaged directly in the labeling medium. b. For lower turn-on ratios or to improve signal-to-noise, wash the cells 2-3 times with pre-warmed live-cell imaging medium.

-

Imaging: a. Add fresh, pre-warmed live-cell imaging medium. b. Image using a confocal microscope to minimize out-of-focus fluorescence.

Mandatory Visualization

Caption: Experimental workflow for live-cell imaging.

Caption: The TCO-tetrazine bioorthogonal reaction.

References

Practical Guide to Using TCO-Amine in Flow Cytometry

Application Notes and Protocols for Researchers

This document provides a detailed guide for utilizing TCO-amine in flow cytometry applications. The protocols focus on the principles of bioorthogonal chemistry, specifically the highly efficient and specific reaction between trans-cyclooctene (TCO) and tetrazine.[1][2][3] this compound serves as a crucial building block for introducing the TCO moiety onto biomolecules, enabling their subsequent detection in flow cytometry.

The inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction between TCO and tetrazine is exceptionally fast, with reaction rates significantly higher than other bioorthogonal reactions.[1][4] This reaction proceeds efficiently under physiological conditions without the need for toxic copper catalysts, making it ideal for live-cell applications.

Principle of TCO-Based Flow Cytometry

The general workflow involves two main stages:

-

Labeling of the Target Biomolecule with TCO: A biomolecule of interest (e.g., an antibody) is functionalized with a TCO group. This compound can be used to react with an activated carboxylic acid on the biomolecule, or more commonly, a TCO-NHS ester is used to react with primary amines on the biomolecule.

-

Detection with a Tetrazine-Fluorophore Conjugate: The TCO-labeled biomolecule is used to label cells. These cells are then incubated with a fluorescently labeled tetrazine, which specifically reacts with the TCO group, allowing for detection by flow cytometry. A key advantage of some tetrazine-based systems is their fluorogenic nature, where fluorescence is enhanced upon reaction with TCO, leading to a high signal-to-noise ratio.

Experimental Protocols

Protocol 1: Labeling an Antibody with TCO-NHS Ester

This protocol describes the conjugation of a TCO-NHS ester to a primary antibody. TCO-NHS esters react with primary amines (e.g., on lysine residues) to form a stable amide bond.

Materials:

-

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

TCO-NHS Ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis.

-

Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Staining of Cells with TCO-Labeled Antibody and Tetrazine-Fluorophore

This protocol outlines the staining of cells for flow cytometry analysis using a TCO-labeled antibody followed by a fluorescent tetrazine conjugate.

Materials:

-

Cells of interest

-

TCO-labeled antibody

-

Fluorescently labeled tetrazine (e.g., Cy5-PEG8-Tetrazine)

-

FACS buffer (e.g., PBS with 1% BSA or 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them once with FACS buffer. Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in FACS buffer.

-

Primary Antibody Staining: Incubate the cells with the TCO-labeled antibody at a predetermined optimal concentration for 30-60 minutes at 37°C or on ice.

-

Washing: Wash the cells two to three times with fresh FACS buffer to remove unbound antibody.

-

Tetrazine-Fluorophore Staining: Resuspend the cells in FACS buffer. Add the fluorescently labeled tetrazine stock solution to achieve the desired final concentration (typically 1-10 µM).

-

Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells once with FACS buffer.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

Controls for Flow Cytometry:

-

Unlabeled Cells: To determine autofluorescence.

-

Cells + TCO-labeled antibody only: To determine background fluorescence from the antibody.

-

Cells + Tetrazine-fluorophore only: To assess non-specific binding of the tetrazine probe.

Data Presentation

Quantitative data from flow cytometry experiments using this compound based labeling can be summarized for clear comparison.

| Parameter | Condition 1 | Condition 2 | Control |

| Mean Fluorescence Intensity (MFI) | |||

| Percentage of Positive Cells (%) | |||

| Staining Index |

Example Quantitative Data from Literature:

| Experiment | Concentration of Labeling Reagent | Percentage of Double-Positive Cells |

| Cell-Cell Gluing with Tz and TCO | 10 µM | 5.4% |

| Cell-Cell Gluing with Tz and TCO | 50 µM | 46% |

Visualizations

Chemical Reaction

Caption: TCO-Tetrazine Ligation Reaction.

Experimental Workflow

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-cyclooctene-a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TCO-Amine Based Pre-Targeting Strategies in In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction